molecular formula C26H34O8 B15193216 exemestane-17-O-glucuronide CAS No. 2268001-09-6

exemestane-17-O-glucuronide

Cat. No.: B15193216
CAS No.: 2268001-09-6
M. Wt: 474.5 g/mol
InChI Key: XCZFLDRSNZFAQL-VPHACUKXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of exemestane-17-O-glucuronide involves the enzymatic glucuronidation of 17β-hydroxyexemestane. This process typically employs uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of 17β-hydroxyexemestane .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in suitable host cells, such as Escherichia coli or yeast, to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Exemestane-17-O-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of 17β-hydroxyexemestane .

Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .

Major Products Formed: The major product formed from the glucuronidation of 17β-hydroxyexemestane is this compound .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Exemestane-17-O-glucuronide is unique in that it is a major inactive metabolite of exemestane, formed through glucuronidation. Unlike its parent compound and other metabolites, this compound does not contribute to the pharmacological activity of exemestane but serves as an important marker for studying the drug’s metabolism and excretion .

Properties

CAS No.

2268001-09-6

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H34O8/c1-12-10-14-15-4-5-18(33-24-21(30)19(28)20(29)22(34-24)23(31)32)26(15,3)9-7-16(14)25(2)8-6-13(27)11-17(12)25/h6,8,11,14-16,18-22,24,28-30H,1,4-5,7,9-10H2,2-3H3,(H,31,32)/t14-,15-,16-,18-,19-,20-,21+,22-,24+,25+,26-/m0/s1

InChI Key

XCZFLDRSNZFAQL-VPHACUKXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=C[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CC(=C)C5=CC(=O)C=CC35C

Origin of Product

United States

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